Azetidin-2-ylmethanamine dihydrochloride
Overview
Description
Azetidin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 . It has a molecular weight of 159.06 g/mol .
Molecular Structure Analysis
The molecular structure of Azetidin-2-ylmethanamine dihydrochloride consists of 4 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The Azetidin-2-ylmethanamine molecule contains a total of 16 bond(s). There are 6 non-H bond(s), 1 rotatable bond(s), 1 four-membered ring(s), 1 primary amine(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 Azetidine(s) .Physical And Chemical Properties Analysis
Azetidin-2-ylmethanamine dihydrochloride appears as a white hygroscopic solid . It has a molecular weight of 159.06 g/mol .Scientific Research Applications
-
Chemical Polymerization Industry
- Application Summary : 2,2′-Azobis[2-(2-imidazolin-2-yl) propane] dihydrochloride (AIBI) is a class of initiators that share water-soluble features, which was widely employed in the chemical polymerization industry .
- Methods of Application : The merits of AIBI are that it can conduct smooth, stable, and controllable decomposition reaction and initiate polymerization efficiently at low temperature and concentration .
- Results or Outcomes : It is found that AIBI would rapidly decompose and abruptly release an enormous amount of heat in the range of 170 to 180 °C, but with only 10% mass loss in this period .
-
Organic Synthesis
- Application Summary : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
- Methods of Application : The application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .
- Results or Outcomes : This review covers the current scope and limitations of reported examples of aza Paternò–Büchi reactions in organic synthesis .
-
Immunotherapy in Acute Myeloid Leukemia
- Application Summary : Histamine dihydrochloride and low-dose interleukin-2 (HDC/LD-IL-2) have been used as immunotherapy for relapse prevention in acute myeloid leukemia (AML) .
- Methods of Application : Both HDC and LD-IL-2 are administered by subcutaneous injections .
- Results or Outcomes : Clinical studies showed that HDC/LD-IL-2 significantly and sustainably improved leukemia-free survival with a good safety profile .
-
Treatment of Meniere’s Disease
- Application Summary : Betahistine dihydrochloride has been used in the treatment of Meniere’s disease .
- Methods of Application : The BEMED trial conducted a multicentre, double blind, randomised, placebo controlled, dose defining trial to assess the long term efficacy of betahistine dihydrochloride on the incidence of vertigo attacks in patients with Meniere’s disease .
- Results or Outcomes : The incidence of attacks related to Meniere’s disease did not differ between the three treatment groups (placebo, low dose betahistine, and high dose betahistine) .
-
Immunotherapy for Remission Maintenance in Acute Myeloid Leukemia
- Application Summary : Histamine dihydrochloride and low-dose interleukin-2 (HDC/LD-IL-2) have been used as immunotherapy for remission maintenance in acute myeloid leukemia (AML) .
- Methods of Application : Both HDC and LD-IL-2 are administered by subcutaneous injections .
- Results or Outcomes : Clinical studies showed that HDC/LD-IL-2 significantly and sustainably improved leukemia-free survival with a good safety profile .
-
Pharmacological Activities of Phloretin
- Application Summary : Phloretin is a dihydrochalcone flavonoid with a wide range of pharmacological activities .
- Methods of Application : Phloretin is used in various forms depending on the specific application .
- Results or Outcomes : Phloretin has been found to have antityrosinase, potent antioxidant, antitumor, anti-atherogenic, and anti-apoptotic activities, and a capacity to inhibit Maillard reaction .
properties
IUPAC Name |
azetidin-2-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-4-1-2-6-4;;/h4,6H,1-3,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMGDBIAPDVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-2-ylmethanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.